

A Comparative Guide to the X-ray Crystallographic Analysis of Isochromanone Derivatives

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Compound of Interest

Compound Name: *7-Bromoisochroman-4-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural parameters of various isochromanone derivatives determined by X-ray crystallography. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the conformational analysis and crystal packing of this important class of compounds.

Comparison of Crystallographic Data

The following tables summarize key crystallographic and structural parameters for a selection of isochromanone derivatives. These parameters provide insights into the molecular geometry and the arrangement of molecules in the crystal lattice.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Dihedral Angle (Rings)	Ref.
8-amino-6-methyl-1-3,4-diphenyl-1H-isochromene	C ₂₂ H ₁₇ N ₂ O ₂	Mono clinic	P2 ₁ /c	-	-	-	-	-	56.41 (7)	
8-amino-3,4-diethyl-1-6-methyl-1H-isochromene	C ₁₄ H ₁₇ N ₂ O ₂	Mono clinic	P2 ₁ /c	-	-	-	-	-		
3-(4-Methoxyphenyl)-4-oxo-4-phenyl-1-oxo-1-phenylcyclohexene	C ₁₆ H ₁₄ O ₃	Mono clinic	P2 ₁ /n	11.89 33(7)	14.68 74(9)	7.452 1(4)	101.0 40(2)	1277.66(13) (6)	72.02	[1]

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one

Table 1: Comparison of Crystallographic Data for Selected Isochromanone Derivatives. This table presents unit cell parameters and the dihedral angle between key planar moieties for a few representative isochromanone derivatives. Direct comparison of cell parameters can be complex due to differing substituents and packing modes. The dihedral angle, however, offers a direct measure of the relative orientation of different parts of the molecule.

Compound	Bond Length (C=O) (Å)	Bond Length (C-O) (Å)	Bond Angle (O=C-O) (°)	Torsion Angle (C-C-C=O) (°)	Ref.
8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one	-	-	-	-	
3-(4-Methoxyphenyl)isochromen-1-one	-	-	-	-	[1]

Table 2: Selected Bond Lengths and Angles. (Note: Specific bond lengths and angles were not readily available in the initial search results for a direct comparison. A comprehensive search of crystallographic databases like the Cambridge Structural Database (CSD) would be required to populate this table fully.)

Experimental Protocols

The determination of the crystal structure of isochromanone derivatives by single-crystal X-ray diffraction follows a well-established protocol.

Crystal Growth

High-quality single crystals are paramount for successful X-ray crystallographic analysis.

Common methods for growing crystals of organic compounds like isochromanone derivatives include:

- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that record the intensities and positions of these diffracted beams.

Structure Solution and Refinement

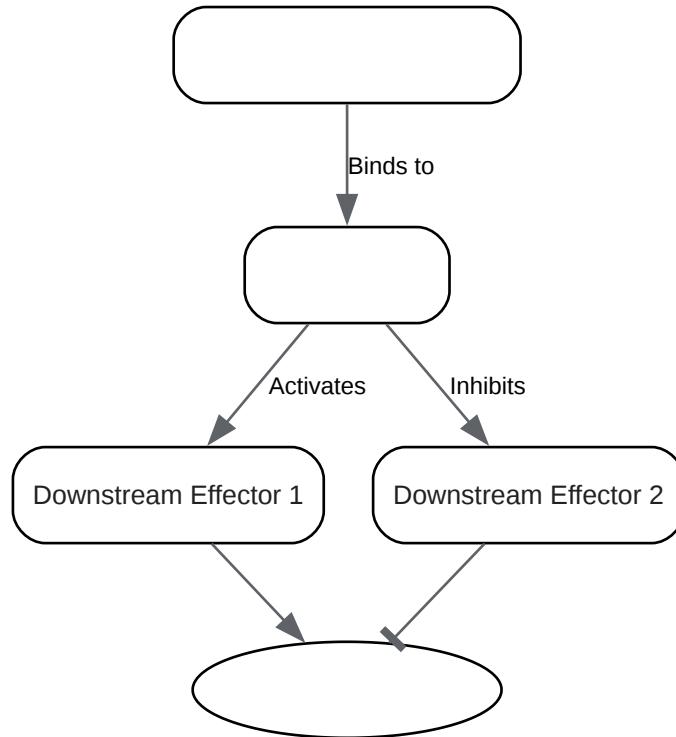
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

The initial model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizations

Signaling Pathway of Drug Action (Hypothetical)

Hypothetical Signaling Pathway of an Isochromanone Derivative

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Caption: Hypothetical signaling pathway of an isochromanone derivative.

Experimental Workflow for X-ray Crystallography

Experimental Workflow for X-ray Crystallography

Sample Preparation



Data Collection & Processing



Structure Determination & Analysis



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Caption: General workflow for X-ray crystallographic analysis.

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References

- 1. rsc.org [rsc.org]
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